methyl 3-(6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamido)thiophene-2-carboxylate
Description
Methyl 3-(6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamido)thiophene-2-carboxylate is a heterocyclic compound featuring a thiophene core substituted with a carboxylate ester and a pyridazine-linked 1,2,4-triazole carboxamide group. This structural framework aligns with bioactive molecules in agrochemical research, particularly those targeting herbicidal and fungicidal activities. The 1,2,4-triazole moiety is a critical pharmacophore, known for its role in disrupting enzymatic processes in pests and fungi, as seen in metabolites of commercial fungicides like myclobutanil and 3-amino-1,2,4-triazole derivatives . Its design reflects a strategic fusion of heterocyclic systems to enhance bioactivity and stability.
Properties
IUPAC Name |
methyl 3-[[6-(1,2,4-triazol-1-yl)pyridazine-3-carbonyl]amino]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N6O3S/c1-22-13(21)11-8(4-5-23-11)16-12(20)9-2-3-10(18-17-9)19-7-14-6-15-19/h2-7H,1H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDXZOHBOSFAKHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)C2=NN=C(C=C2)N3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a 1,2,4-triazole moiety have been reported to exhibit cytotoxic activities against various cancer cell lines.
Biochemical Analysis
Biochemical Properties
The biochemical properties of methyl 3-(6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamido)thiophene-2-carboxylate are largely derived from its triazole core. Triazole compounds are known to interact with a variety of enzymes and receptors, showing versatile biological activities
Cellular Effects
Given the known properties of triazoles, it is plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. Specific studies on this compound are needed to confirm these effects.
Biological Activity
Methyl 3-(6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamido)thiophene-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on various studies that highlight its pharmacological properties.
Compound Overview
The compound contains a triazole ring , which is known for enhancing the biological activity of various molecules. The presence of this moiety can contribute to increased stability and bioactivity, making it a subject of interest in medicinal chemistry.
Antiproliferative Activity
Research has shown that compounds containing the triazole moiety exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study reported that a related triazole compound demonstrated an IC50 value of against human microvascular endothelial cells (HMEC-1), indicating potent activity compared to its parent compound which had an IC50 of .
Antimicrobial Properties
Another important aspect of this compound is its antimicrobial properties. A synthesis study involving triazole derivatives found that these compounds exhibited a broad spectrum of antimicrobial activity against various pathogens. The compounds showed significant inhibition rates against fungal growth compared to controls .
The mechanism of action for many triazole-containing compounds often involves interference with cellular processes such as DNA replication and protein synthesis. The triazole ring can act as a hydrogen bond acceptor and donor, enhancing interactions with biological targets . This property has been linked to the ability of these compounds to resist proteolytic cleavage and hydrolysis, contributing to their stability and efficacy in biological systems.
Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
2.1.1. Methyl 2-(Bis(tert-Butoxycarbonyl)Amino)-3-(1H-1,2,4-Triazol-1-yl)-Propanoate
- Structure : A β-(1,2,4-triazol-1-yl)-alanine derivative with tert-butoxycarbonyl (Boc) protecting groups.
- Synthesis : Prepared via Michael addition of 1H-1,2,4-triazole to a dehydroalanine methyl ester intermediate .
- Application: Serves as a nonproteinogenic amino acid precursor for agrochemical metabolites.
2.1.2. Methyl 4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)Thiophene-2-Carboxylate
- Structure: Combines thiophene-carboxylate with pyrazolo-pyrimidine and chromenone groups.
- Synthesis : Produced via Suzuki-Miyaura coupling using boronic acid and palladium catalysis, differing from the target compound’s hypothetical carboxamide coupling .
- Properties: Melting point 227–230°C; molecular ion peak at m/z 560.2 (M⁺+1).
Epoxiconazole (BAS 480 F)
- Structure : A triazole fungicide with an epoxide-linked dichlorophenyl and fluorophenyl group.
- Application : Broad-spectrum fungicide targeting ergosterol biosynthesis. Unlike the target compound, it lacks a thiophene or pyridazine system but shares the 1,2,4-triazole motif critical for cytochrome P450 inhibition .
Comparative Analysis of Key Properties
Q & A
Basic: What are the optimal reaction conditions for synthesizing methyl 3-(6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamido)thiophene-2-carboxylate?
Methodological Answer:
The synthesis requires multi-step protocols, typically involving:
- Coupling reactions between pyridazine and thiophene precursors under inert atmospheres (e.g., N₂) to prevent oxidation of sensitive intermediates.
- Temperature control : Reactions often proceed at 60–80°C in polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates and enhance solubility .
- Catalysts : Use of coupling agents like EDC/HOBt for amide bond formation between the pyridazine-triazole and thiophene-carboxylate moieties .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) or recrystallization from ethanol/DMF mixtures to achieve >95% purity .
Basic: Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Identifies proton environments (e.g., thiophene C-H protons at δ 6.8–7.2 ppm, triazole protons at δ 8.1–8.5 ppm) .
- ¹³C NMR : Confirms carbonyl (C=O) signals at ~165–170 ppm and aromatic carbons .
- IR Spectroscopy : Detects key functional groups (amide C=O stretch at ~1680 cm⁻¹, ester C-O at ~1250 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+) with <2 ppm error .
- HPLC : Assesses purity (>98%) using C18 columns and UV detection at 254 nm .
Advanced: How can computational methods like molecular docking predict the biological activity of this compound?
Methodological Answer:
- Target Selection : Prioritize enzymes/receptors (e.g., kinases, CYP450) based on structural analogs (e.g., triazole-thiophene hybrids with known antimicrobial/anticancer activity) .
- Docking Workflow :
- Prepare ligand (compound) and receptor (PDB ID: e.g., 4XDK for kinase) structures using AutoDock Tools.
- Perform grid-box optimization around active sites.
- Run simulations with Lamarckian genetic algorithms (50 runs, 25M evaluations).
- Analyze binding poses and ΔG values; validate with MD simulations (e.g., GROMACS) .
- Contradiction Resolution : If experimental IC₅₀ values conflict with docking scores, reassess protonation states or solvent effects .
Advanced: What strategies resolve contradictions in biological activity data across different studies?
Methodological Answer:
- Assay Standardization :
- Use uniform cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., doxorubicin for anticancer assays) to minimize variability .
- Validate IC₅₀ values via dose-response curves (3–4 replicates) .
- Data Normalization : Normalize activity to protein content (Bradford assay) or cell count (MTT assay) .
- Mechanistic Studies : Perform kinetic assays (e.g., enzyme inhibition with varying [S] and [I]) to distinguish competitive vs. non-competitive inhibition .
Advanced: How to design derivatives to enhance pharmacological properties while minimizing toxicity?
Methodological Answer:
- SAR-Driven Modifications :
- Thiophene Ring : Introduce electron-withdrawing groups (e.g., -NO₂) at position 5 to enhance electrophilicity and target binding .
- Triazole Moiety : Replace 1H-1,2,4-triazole with 1,2,3-triazole to modulate hydrogen-bonding capacity .
- Prodrug Strategies : Esterify the carboxylate group to improve bioavailability, with in vivo hydrolysis to release active drug .
- Toxicity Screening :
- Use zebrafish embryos (FET assay) for acute toxicity (LC₅₀) .
- Assess hepatotoxicity via ALT/AST levels in murine models .
Advanced: How can in silico ADMET profiling guide experimental prioritization?
Methodological Answer:
- Tools : SwissADME, pkCSM, or ProTox-II for predicting:
- Absorption : High Caco-2 permeability (>8 × 10⁻⁶ cm/s) correlates with oral bioavailability .
- Metabolism : CYP3A4/2D6 inhibition risks (if Pa > 0.7, prioritize in vitro microsomal assays) .
- Toxicity : AMES mutagenicity alerts (e.g., nitro groups) require experimental validation .
- Contradiction Management : If predictions conflict (e.g., high permeability but low solubility), modify substituents (e.g., replace -CH₃ with -OCH₃) .
Basic: What are the key challenges in scaling up the synthesis of this compound?
Methodological Answer:
- Reaction Optimization :
- Replace THF with cheaper solvents (e.g., ethanol/water mixtures) while maintaining yields via microwave-assisted synthesis (80°C, 30 min) .
- Avoid chromatography by optimizing crystallization (e.g., gradient cooling in ethanol) .
- Intermediate Stability : Protect amine intermediates (e.g., Boc groups) to prevent degradation during storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
